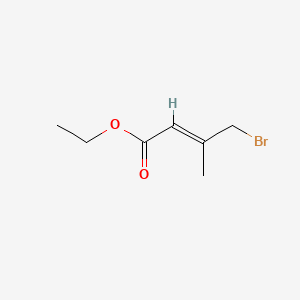

Ethyl-4-bromo-3-methylbut-2-enoate

Descripción general

Descripción

Ethyl-4-bromo-3-methylbut-2-enoate is a useful research compound. Its molecular formula is C7H11BrO2 and its molecular weight is 207.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl-4-bromo-3-methylbut-2-enoate, also known as (E)-Ethyl 4-bromo-3-methyl-2-butenoate, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₁BrO₂

- Molecular Weight : 207.07 g/mol

- CAS Number : 51318-62-8

The compound features a bromine atom at the fourth position of a 3-methylbut-2-enoate backbone, contributing to its reactivity and potential interactions with biological macromolecules.

This compound exhibits biological activity primarily through its role as a synthetic ligand that binds to nuclear receptors . These receptors are critical in regulating gene expression involved in various cellular processes, including metabolic regulation and tumor progression. The compound's ability to modulate pathways associated with cancer growth has been highlighted in several studies.

Key Mechanisms:

- Nuclear Receptor Interaction : Binding to nuclear receptors can alter gene expression patterns, potentially inhibiting tumor growth or promoting apoptosis in cancer cells.

- Nucleophilic Substitution Reactions : The presence of the bromine atom allows for nucleophilic substitution reactions, enabling interactions with various biomolecules.

Biological Activity and Applications

Recent studies have indicated that this compound may have applications in cancer therapy due to its ability to modulate nuclear receptor activity and influence cellular pathways. The compound has been explored for its potential use in drug development aimed at targeting specific cancers.

Notable Applications:

- Cancer Therapy : Its interactions with nuclear receptors suggest potential therapeutic benefits in treating tumors.

- Organic Synthesis : It serves as a valuable building block for synthesizing more complex organic molecules .

Case Studies and Research Findings

- Tumor Visualization Studies :

- Comparative Analysis with Other Compounds :

Data Table: Comparative Biological Activity

| Compound Name | Binding Affinity (nM) | Tumor Uptake (%) | Mechanism of Action |

|---|---|---|---|

| This compound | 25 | 3.7 ± 0.4 | Nuclear receptor modulation |

| [76Br]-labeled analog | 30 | 1.5 ± 0.3 | Mixed amino acid transport |

| Ethyl 4-chlorobutyrate | 50 | 2.0 ± 0.5 | Enzyme inhibition |

Aplicaciones Científicas De Investigación

Ethyl 4-bromo-3-methyl-2-butenoate (C7H11BrO2) is a compound used in organic synthesis . It is also known as (E)-Ethyl 4-Bromo-3-methyl-2-butenoate, trans-4-Bromo-3-methyl-but-2-enoic Acid Ethyl Ester, or 2-Butenoicacid, 4-bromo-3-methyl-, ethyl ester, (E)- .

Scientific Research Applications

- Organic Synthesis (E)-Ethyl 4-Bromo-3-methyl-2-butenoate is a compound that is useful in organic synthesis .

- Synthesis of 4-aminocoumarin derivatives Different synthetic methodologies for the construction of 4-aminocoumarin derivatives, used as a building block in organic and heterocyclic chemistry, have been demonstrated . 4-aminocoumarins have biological applications such as antiproliferative, antimycobacterial, antibacterial, antiplatelet, antiglycant, antioxidant, antitumor, antistrogen, enzym inhibitory, and anticancer activities, and their natural occurrence .

- Synthesis of 9-cis-beta-carotene: Ethyl 4-bromo-3-methylbut-2-enoate can be used in the synthesis of 9-cis-beta-carotene . For example, α-cyclocitral and ethyl 4-bromo-3-methylbut-2-enoate are added to dry tetrahydrofuran to synthesize lactone .

- Antimicrobial activity: Thiazoles attached to 6-bromocoumarin moiety were synthesized by Hantzsch thiazole synthesis and exhibited antimicrobial activity .

Propiedades

IUPAC Name |

ethyl (E)-4-bromo-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPWHZOYUGYXFA-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.